REACTION_CXSMILES
|
Cl[O-:2].[Na+].[C:4]1([S:10]([C:12]2[CH:20]=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][CH:13]=2)=[O:11])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl>CN(C=O)C>[C:4]1([S:10]([C:12]2[CH:20]=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][CH:13]=2)(=[O:2])=[O:11])[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105 mg | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |